molecular formula C15H21NO5 B12932462 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

Katalognummer: B12932462
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: PKOUTHAMVDTDRV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the preparation of more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.

Medicine

In medicinal chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and as a precursor for various synthetic processes.

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amine from unwanted reactions, allowing for selective deprotection and functionalization at specific stages of a synthetic pathway. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid: Lacks the Boc protecting group.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group instead of a hydroxyl group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the benzyl moiety. This combination allows for selective reactions and functionalizations that are not possible with similar compounds lacking these features.

Eigenschaften

Molekularformel

C15H21NO5

Molekulargewicht

295.33 g/mol

IUPAC-Name

(2R)-2-[(2-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI-Schlüssel

PKOUTHAMVDTDRV-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1O)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.